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Praseodymium sulfate--water (2/3/8)

Cat. No.: B077914
CAS No.: 13510-41-3
M. Wt: 714.1 g/mol
InChI Key: NIJXLQIGVGZNKP-UHFFFAOYSA-H
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Description

Contextual Overview of Rare Earth Sulfate (B86663) Hydrates in Solid-State Chemistry

Rare earth sulfate hydrates represent a significant class of inorganic compounds that are pivotal in the field of solid-state chemistry. These compounds are salts formed by the reaction of a rare earth metal with sulfuric acid, incorporating a specific number of water molecules into their crystal lattice. americanelements.comattelements.com The study of these hydrates is crucial for understanding fundamental principles of crystallography, phase transitions, and the thermal behavior of solids.

The solubility of rare earth sulfates, including praseodymium sulfate, exhibits an interesting temperature dependence, generally decreasing as the temperature rises. wikipedia.org This property has been historically utilized in separation processes to distinguish them from other non-rare earth compounds. wikipedia.org Thermodynamic modeling of rare earth sulfate systems in aqueous solutions is an active area of research, aiming to predict phase behavior and solubility over a wide range of temperatures and concentrations. researchgate.netiaea.org Such models are essential for optimizing industrial processes like the recovery of rare earth elements from various sources. researchgate.netmdpi.commdpi.com

The crystal structures of rare earth sulfate hydrates are complex and vary with the specific rare earth element and the number of water molecules. For instance, praseodymium(III) sulfate can exist in different hydrated forms, such as the pentahydrate and the octahydrate, each possessing a distinct monoclinic crystal structure. wikipedia.org The study of these structures provides valuable insights into the coordination environments of the rare earth ions and the role of water molecules in stabilizing the crystal lattice.

Academic Significance of Pr₂(SO₄)₃·8H₂O in Coordination Chemistry and Materials Science

The academic importance of praseodymium(III) sulfate octahydrate in coordination chemistry lies in the coordination environment of the praseodymium ion (Pr³⁺). In the octahydrate form, the Pr³⁺ ion is coordinated by oxygen atoms from both the sulfate groups and the water molecules. researchgate.netresearchgate.net Detailed structural analysis has revealed that the praseodymium atom is coordinated by eight oxygen atoms in a square antiprismatic geometry. researchgate.netresearchgate.net This coordination arrangement is a recurring theme in the chemistry of lanthanide ions and is fundamental to understanding their chemical behavior and spectroscopic properties.

In materials science, praseodymium-containing compounds are investigated for their potential applications in optical and luminescent materials. mdpi.com The Pr³⁺ ion can exhibit interesting spectroscopic properties, making it a candidate for use in various technologies. mdpi.com Furthermore, praseodymium ions can influence the photocatalytic activity of certain oxide systems. mdpi.com The synthesis and characterization of praseodymium sulfate and its hydrates are therefore crucial steps in the development of new materials with tailored properties. Research into the thermal decomposition of these hydrates is also significant as it provides pathways to synthesize anhydrous praseodymium sulfate and praseodymium oxides, which are important precursor materials. mdpi.comuji.esnih.gov

Evolution of Research Perspectives on Praseodymium Sulfate Hydrates

Initial research on praseodymium sulfate hydrates was largely focused on fundamental characterization, including their synthesis, solubility, and basic structural properties. wikipedia.org Early studies established the existence of different hydrated forms and their basic crystallographic data. wikipedia.org

Over time, with the advancement of analytical techniques, research has evolved to include more detailed structural redeterminations and in-depth spectroscopic and thermal analyses. For example, modern X-ray diffraction techniques have allowed for a more accurate determination of the crystal structure of Pr₂(SO₄)₃·8H₂O, correcting earlier assumptions about its space group and the coordination number of the praseodymium ion. researchgate.net

Current research often focuses on the thermodynamic modeling of these systems to predict their behavior in complex aqueous environments, which is crucial for hydrometallurgical applications such as the recycling of rare earth elements from industrial waste. researchgate.netresearchgate.netmdpi.com There is also a growing interest in the synthesis of nanostructured praseodymium compounds for advanced materials applications, leveraging the unique properties of rare earth elements. americanelements.comattelements.com The study of the thermal decomposition kinetics of praseodymium sulfate octahydrate provides insights into the energy requirements and mechanisms of producing anhydrous materials for these applications. mdpi.com

Data Tables

Table 1: Crystallographic Data for Praseodymium(III) Sulfate Octahydrate

ParameterValueReference
Crystal SystemMonoclinic wikipedia.orgresearchgate.net
Space GroupC12/c1 (No. 15) wikipedia.orgresearchgate.net
a (Å)13.700(2) researchgate.net
b (Å)6.861(1) researchgate.net
c (Å)18.453(2) researchgate.net
β (°)102.80(1) researchgate.net
Volume (ų)1691.4 researchgate.net
Z4 wikipedia.orgresearchgate.net
Density (g/cm³)2.813 wikipedia.org

Table 2: Physical and Chemical Properties of Praseodymium(III) Sulfate Octahydrate

PropertyValueReference
Molecular FormulaPr₂(SO₄)₃·8H₂O americanelements.com
Molecular Weight714.12 g/mol ottokemi.com
AppearanceWhitish-green crystalline solid wikipedia.orgfuncmater.comottokemi.com
SolubilityModerately soluble in water and acid americanelements.comattelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H16O20Pr2S3 B077914 Praseodymium sulfate--water (2/3/8) CAS No. 13510-41-3

Properties

IUPAC Name

praseodymium(3+);trisulfate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.8H2O.2Pr/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJXLQIGVGZNKP-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H16O20Pr2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648482
Record name Praseodymium sulfate--water (2/3/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13510-41-3
Record name Praseodymium sulfate--water (2/3/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Crystallographic Investigations and Structural Characterization

Determination of Crystal Structure by X-ray Diffraction Methods

Both powder and single-crystal X-ray diffraction have been pivotal in characterizing Pr₂(SO₄)₃·8H₂O.

For a more precise determination of atomic positions, single-crystal X-ray diffraction studies have been conducted. researchgate.netcapes.gov.br This technique uses a single, well-formed crystal to obtain detailed three-dimensional diffraction data. The structure was solved and refined using least-squares methods. One study reported a final discrepancy index (R-factor) of 0.12. capes.gov.br A more recent redetermination of the structure yielded refined agreement factors of Rgt(F) = 0.023 and wRref(F²) = 0.060, signifying a high degree of accuracy in the determined atomic arrangement. researchgate.net

Detailed Analysis of the Monoclinic Crystal System

Praseodymium sulfate (B86663) octahydrate crystallizes in the monoclinic system, a class characterized by three unequal axes with one oblique angle. wikipedia.orgresearchgate.netcapes.gov.br

The crystals of Pr₂(SO₄)₃·8H₂O belong to the monoclinic space group No. 15. wikipedia.orgresearchgate.net This space group has been reported using different, but equivalent, settings: C2/c and C12/c1. wikipedia.orgresearchgate.netcapes.gov.br An earlier assignment to a different space group was later shown to be incorrect, as it led to inaccurate locations for the water molecules and an incorrect coordination number for the praseodymium ion. researchgate.net The correct determination as C12/c1 (or its equivalent setting C2/c) is crucial for an accurate structural description. wikipedia.orgresearchgate.net

The lattice parameters define the size and shape of the unit cell. For praseodymium sulfate octahydrate, these have been precisely measured at room temperature (293 K). Upon heating, the compound dehydrates, and the resulting anhydrous Pr₂(SO₄)₃ maintains a monoclinic structure but with different cell parameters. researchgate.netmdpi.com

Detailed lattice parameters from single-crystal X-ray diffraction at room temperature are presented below.

Table 1: Monoclinic Cell Parameters for Pr₂(SO₄)₃·8H₂O at 293 K

ParameterValue (Reference researchgate.net)Value (Reference wikipedia.org)Value (Reference capes.gov.br)
a13.700(2) Å1370.0(2) pm13.694 ± 0.008 Å
b6.861(1) Å686.1(1) pm6.803 ± 0.003 Å
c18.453(2) Å1845.3(2) pm18.061 ± 0.009 Å
β102.80(1)°102.80(1)°102°
V1691.4 ų--
Z444

Note: Å (Angstrom), pm (picometer), ° (degrees), V (Volume), Z (number of formula units per unit cell).

Studies on the thermal decomposition of the octahydrate show that the anhydrous form, Pr₂(SO₄)₃, is also monoclinic with the space group C2/c. mdpi.comnih.gov The cell parameters for this anhydrous compound have been determined at elevated temperatures. For instance, at 150 °C, the lattice parameters are a = 21.6052(4) Å, b = 6.7237(1) Å, c = 6.9777(1) Å, β = 107.9148(7)°, and V = 964.48(3) ų. researchgate.netmdpi.comresearchgate.net

Elucidation of Praseodymium(III) Coordination Environment

The coordination environment of the Pr(III) ion is a key feature of the crystal structure. In praseodymium sulfate octahydrate, each praseodymium atom is coordinated to eight oxygen atoms. researchgate.netcapes.gov.br This coordination sphere consists of four oxygen atoms from four different sulfate groups and four oxygen atoms from four water molecules. researchgate.netcapes.gov.br

The arrangement of these eight oxygen atoms around the central praseodymium ion forms a distorted Archimedean antiprism. researchgate.net The sulfate groups act as bridging ligands, connecting the praseodymium ions. Specifically, two of the sulfate groups bridge three praseodymium atoms each, while a third sulfate group links two praseodymium atoms, creating a complex three-dimensional network. researchgate.net

Geometry and Bond Distances within Pr³⁺-Oxygen Coordination Polyhedra

The praseodymium ion (Pr³⁺) at the core of the structure exhibits a coordination number of eight. capes.gov.brresearchgate.net It is bonded to eight oxygen atoms, creating a coordination polyhedron best described as a distorted Archimedean antiprism or an antisquare prism. capes.gov.brresearchgate.netmdpi.com This geometry is a common feature in lanthanide chemistry, accommodating the relatively large size of the trivalent lanthanide ions.

The eight coordinating oxygen atoms originate from both water molecules and sulfate anions. researchgate.netmdpi.com Specifically, four are from water molecules and four are from sulfate groups. researchgate.netmdpi.com While precise Pr-O bond distances for the octahydrate are not detailed in the available literature, data from the isostructural europium sulfate octahydrate (Eu₂(SO₄)₃·8H₂O) provides a close approximation. In the europium analog, the Eu-O bond lengths range from 2.337 Å to 2.511 Å. researchgate.net Due to the lanthanide contraction, Pr³⁺ has a slightly larger ionic radius than Eu³⁺, suggesting that the Pr-O bond distances in praseodymium sulfate octahydrate would be expected to be marginally longer than those in the europium compound.

Identification of Coordinated Water Molecules and Sulfate Ligands

The immediate coordination sphere of each praseodymium ion is well-defined, consisting of four coordinated water molecules (aqua ligands) and oxygen atoms from surrounding sulfate ligands. capes.gov.brmdpi.com The crystal structure reveals a complex bridging network established by the sulfate anions. Each Pr³⁺ ion is connected to one oxygen atom from four distinct sulfate groups. capes.gov.br The sulfate groups themselves exhibit intricate connectivity; two of the sulfate groups are bonded to three different praseodymium ions, while a third sulfate group links to two separate praseodymium ions. capes.gov.br This arrangement creates a robust, three-dimensional framework.

Structural Role of Water Molecules within the Crystal Lattice

Hydrogen Bonding Networks Involving Hydration Water

There is clear evidence of a significant hydrogen-bonding network within the crystal structure. capes.gov.br This network involves the coordinated water molecules acting as hydrogen bond donors, with the oxygen atoms of the sulfate groups serving as acceptors. These interactions create links between the fundamental SO₄-Pr-SO₄ chains. capes.gov.brresearchgate.net Although the precise hydrogen atom locations were not determined in early studies, analysis of isostructural compounds provides insight into the geometry of these bonds. capes.gov.brresearchgate.net For the analogous europium compound, the O-O distances involved in hydrogen bonding range from 2.736 Å to 2.988 Å, with O-H-O angles between 148° and 170°, indicative of moderately strong hydrogen bonds. researchgate.net This network of hydrogen bonds contributes significantly to the cohesion and stability of the crystal structure.

Impact of Water Content on Crystal Packing and Stability

The water of hydration is crucial for the stability of the octahydrate's specific crystal packing. Upon heating, the compound loses its crystalline water. wikipedia.org Thermal analysis studies show that the dehydration of Pr₂(SO₄)₃·8H₂O occurs in the temperature range of 73–210 °C. researchgate.net Interestingly, this dehydration process proceeds in a single stage, despite the fact that the water molecules are crystallochemically distinct (i.e., they are involved in the Pr³⁺ coordination sphere). mdpi.com

Comparative studies indicate that praseodymium sulfate octahydrate possesses a greater kinetic stability compared to its europium sulfate octahydrate counterpart. mdpi.com The activation energy for the complete dehydration of Pr₂(SO₄)₃·8H₂O is reported to be 77 kJ/mol, which is higher than the 71 kJ/mol required for Eu₂(SO₄)₃·8H₂O. researchgate.net This suggests that the water molecules are more strongly bound within the praseodymium sulfate crystal lattice, a subtle effect of the differing ionic radii and electronic structures of the lanthanide ions.

Comparative Crystallographic Studies with Other Lanthanide Sulfate Hydrates

The study of praseodymium sulfate octahydrate is enhanced by comparing it with other members of the lanthanide series, which reveals systematic structural trends.

Isostructural Relationships Across the Lanthanide Series (e.g., Eu, Tb, Dy Analogs)

Praseodymium sulfate octahydrate is part of an isostructural series of lanthanide sulfate octahydrates. researchgate.netresearchgate.net This means that the sulfate hydrates of several other lanthanides adopt the same crystal structure. Specifically, the octahydrates of europium (Eu), terbium (Tb), and dysprosium (Dy) have been confirmed to be isostructural with Pr₂(SO₄)₃·8H₂O. researchgate.net They all crystallize in the monoclinic space group C12/c1 and feature the same coordination environment around the central lanthanide ion. researchgate.net

The primary difference among these isostructural compounds is the gradual decrease in the unit cell dimensions, a direct consequence of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number across the series.

Table 2: Comparison of Lattice Parameters for Isostructural Lanthanide Sulfate Octahydrates (Ln₂(SO₄)₃·8H₂O)
Lanthanide (Ln)a (Å)b (Å)c (Å)β (°)V (ų)Reference
Pr 13.700(2)6.861(1)18.453(2)102.80(1)1691.4 researchgate.net
Eu 13.555(2)6.757(1)18.317(2)102.27(1)1639.4 researchgate.net
Tb 13.493(3)6.714(1)18.231(3)102.16(2)1614.5 researchgate.net
Dy 13.469(2)6.695(1)18.202(3)102.06(1)1605.1 researchgate.net

Thermal Decomposition Pathways and Stability Studies of Praseodymium Iii Sulfate Octahydrate

The thermal behavior of hydrated inorganic salts such as praseodymium(III) sulfate (B86663) octahydrate, Pr₂(SO₄)₃·8H₂O, is a critical area of study, providing essential data for its handling, storage, and application in various scientific and industrial fields. The decomposition of this compound when subjected to heat reveals a complex, multi-stage process involving dehydration and subsequent breakdown of the anhydrous salt. Advanced analytical techniques, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are pivotal in characterizing these transformations.

Advanced Theoretical and Computational Investigations

Ab Initio Calculations of Electronic Band Structure and Density of States

Ab initio calculations, which are performed from first principles without experimental input beyond fundamental physical constants, have been utilized to investigate the electronic properties of praseodymium sulfate (B86663). These studies are crucial for understanding the material's potential in optical and electronic applications. Research in this area has focused on the anhydrous form, Pr₂(SO₄)₃, providing foundational data on its electronic band structure.

A key study evaluated the band gap structure of monoclinic Pr₂(SO₄)₃ using calculations based on the density functional theory (DFT) framework. researchgate.netmdpi.com The calculations considered the spin-polarized nature of praseodymium, resulting in distinct band structures for spin-up and spin-down electrons. mdpi.com The material was identified as a direct band gap compound, with both the valence band maximum (VBM) and conduction band minimum (CBM) located at the center of the Brillouin zone. mdpi.com The calculated band gap values are presented in the table below.

Table 1: Calculated Electronic Band Gap Energies for Anhydrous Pr₂(SO₄)₃

Spin Configuration Calculated Band Gap (eV)
Spin Up 5.47
Spin Down 5.69

Data sourced from ab initio calculations on anhydrous praseodymium sulfate. mdpi.com

Analysis of the partial density of states derived from these ab initio calculations reveals the specific atomic orbital contributions to the electronic bands. The calculations for anhydrous Pr₂(SO₄)₃ have found that the top of the valence band is predominantly formed by the p-electrons of the oxygen ions. researchgate.netmdpi.com This finding is consistent with studies on other rare-earth sulfates, where the oxygen 2p orbitals typically constitute the main component of the valence band.

The bottom of the conduction band in anhydrous Pr₂(SO₄)₃ is primarily composed of the d-electrons from the Pr³⁺ ions. researchgate.netmdpi.com This indicates that electronic transitions from the valence band to the conduction band would involve a charge transfer from oxygen ligands to the praseodymium metal centers. Furthermore, the calculations identified flat, narrow electronic branches within the band structure, which are characteristic of the localized 4f electrons of the lanthanide ion. mdpi.com

Density Functional Theory (DFT) Studies on Geometric and Electronic Structure

While extensive DFT calculations have been performed on the electronic structure of anhydrous praseodymium sulfate, detailed theoretical studies on the geometry and vibrational frequencies of the octahydrate form, Pr₂(SO₄)₃·8H₂O, are less prevalent in the surveyed literature.

The crystal structure of praseodymium(III) sulfate octahydrate has been determined experimentally through techniques like Rietveld analysis of X-ray diffraction (XRD) data. researchgate.net These experimental studies provide precise atomic coordinates and unit cell dimensions. However, theoretical studies focused on DFT-based geometry optimization and energy minimization specifically for the Pr₂(SO₄)₃·8H₂O hydrate (B1144303) structure were not identified in the reviewed literature. Such calculations would be valuable for refining the positions of the hydrogen atoms and understanding the energetic stability of the hydrate complex. For reference, the experimentally determined crystal structure data for Pr₂(SO₄)₃·8H₂O is provided below.

Table 2: Experimental Crystal Structure Data for Pr₂(SO₄)₃·8H₂O

Parameter Value
Crystal System Monoclinic
Space Group C2/c

Data obtained from Rietveld analysis of XRD patterns. researchgate.net

The vibrational properties of anhydrous Pr₂(SO₄)₃ have been examined experimentally using Raman and Fourier-transform infrared (FTIR) absorption spectroscopy. researchgate.net These spectra provide fingerprints of the vibrational modes of the sulfate ions and their coordination environment.

While these experimental data exist, a direct comparison with DFT-calculated vibrational frequencies for Pr₂(SO₄)₃·8H₂O was not found in the surveyed scientific literature. Such a comparative analysis is a standard method for validating theoretical models and accurately assigning experimental spectral bands. This methodology has been successfully applied to other lanthanide sulfates, such as β-La₂(SO₄)₃, where calculated Raman and infrared spectra showed good agreement with experimental measurements, confirming the reliability of the structural model. researchgate.net

Molecular Dynamics Simulations of Hydration Shell Structure and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of atoms and molecules, making them ideal for investigating hydration structures. However, dedicated MD simulations focusing specifically on the hydration shell structure and dynamics of praseodymium sulfate octahydrate (Pr₂(SO₄)₃·8H₂O) are not widely reported in the available literature.

Theoretical Analysis of the Nephelauxetic Effect in Praseodymium(III) Complexes

The nephelauxetic effect, which translates from Greek as "cloud-expanding," refers to the reduction in the interelectronic repulsion parameters (Racah parameters) of a metal ion when it forms a complex compared to the free ion. This effect is a direct measure of the degree of covalency in the metal-ligand bond. Theoretical analysis of this effect in Pr³⁺ complexes provides valuable information about the nature of the chemical bonds within praseodymium sulfate octahydrate.

The reduction in the Racah parameters is attributed to the expansion of the 4f electron orbitals upon complexation, which reduces the repulsion between the electrons. This expansion can be caused by two main factors: the partial neutralization of the metal ion's charge by the ligand electrons and the formation of covalent bonds involving the 4f orbitals.

A detailed theoretical explanation for the observed trends in the nephelauxetic effect for Pr³⁺ complexes has been developed. It has been shown that the Slater parameter F₂ decreases more significantly than F₄ and F₆ upon complexation. Theoretical models have successfully explained this differential reduction.

The magnitude of the nephelauxetic effect is dependent on the nature of the ligands. For a series of ligands, a nephelauxetic series can be constructed, which orders the ligands based on their ability to cause this cloud-expanding effect. For Pr³⁺, the effect has been quantified, and it is observed that the magnitude of the interelectronic repulsion is proportional to the polarizability of the ligand.

Nephelauxetic Parameters for Praseodymium(III) in Different Environments
ParameterFree IonPr³⁺ in LaCl₃Pr³⁺ in La(C₂H₅SO₄)₃·9H₂O
F₂ (cm⁻¹)322.1310.2314.1
F₄ (cm⁻¹)44.4743.1943.51
F₆ (cm⁻¹)4.8674.7574.779

Coordination Chemistry of Praseodymium Iii in Aqueous and Solid States

Hydration Sphere and Aqua Ion Structure in Solution

In aqueous solution, the praseodymium(III) ion is hydrated, forming a well-defined aqua ion complex. The only stable oxidation state in aqueous solution is +3. wikipedia.org The trivalent lanthanide ions, including Pr³⁺, are known to have two distinct hydration shells in aqueous solution. rsc.orgrsc.org

The hydrated praseodymium(III) ion, [Pr(H₂O)ₙ]³⁺, predominantly exists with a coordination number (CN) of nine in aqueous solution. wikipedia.orgwikipedia.org The nine water molecules in the primary hydration sphere are typically arranged in a tricapped trigonal prismatic geometry. wikipedia.org This high coordination number is a characteristic feature of the larger, early lanthanide ions.

The structure of the aqua ion can be influenced by the presence of counter-ions, especially at higher concentrations. However, in dilute solutions, the [Pr(H₂O)₉]³⁺ complex is the principal species.

The water molecules in the primary hydration shell of the Pr³⁺ ion are in constant exchange with the bulk solvent molecules. The rate of this water exchange (kₑₓ) is a crucial parameter in understanding the reactivity of the aqua ion. For lanthanide ions, this exchange is generally fast, with residence times of the water molecules in the nanosecond range.

The water exchange process for lanthanide aqua ions typically follows a dissociative or interchange mechanism. chimia.ch The rate of exchange is influenced by the strength of the metal-oxygen bond; a longer, weaker bond generally leads to a faster exchange rate. rsc.org The dynamics are also affected by the presence of other ions in the solution, which can alter the local water structure and viscosity. nih.gov

Ligand Exchange Kinetics and Thermodynamics

The substitution of water molecules in the [Pr(H₂O)ₙ]³⁺ complex by other ligands is a fundamental aspect of its coordination chemistry. These ligand exchange reactions are typically rapid, reflecting the lability of the Pr-O bonds. inorgchemres.org The kinetics of these reactions can be studied using techniques like NMR spectroscopy to measure exchange rates. nih.govwhiterose.ac.uk

The thermodynamics of complex formation are driven by both enthalpic and entropic contributions. The release of ordered water molecules from the hydration sphere upon ligand binding provides a significant positive entropic driving force. Calorimetric studies on similar lanthanide ions, such as Nd(III) and Eu(III), show that complexation reactions can be characterized to determine their stability constants and enthalpy changes. iaea.org

Influence of Sulfate (B86663) Anions on Praseodymium(III) Coordination Chemistry

Sulfate anions can interact with the hydrated praseodymium(III) ion, leading to the formation of sulfato complexes. The nature of this interaction is critical and can occur through two primary mechanisms.

The interaction between the [Pr(H₂O)ₙ]³⁺ aqua ion and sulfate anions can result in the formation of either outer-sphere or inner-sphere complexes.

Outer-sphere complexes are formed when the fully hydrated Pr³⁺ ion associates with the sulfate anion through electrostatic forces. In this arrangement, the primary hydration shell of the cation remains intact, and no direct Pr-O(sulfate) bond is formed. researchgate.netresearchgate.net These interactions are generally weaker and are influenced by the ionic strength of the solution. youtube.com

Inner-sphere complexes involve the displacement of one or more water molecules from the primary coordination sphere by the sulfate anion, leading to the formation of a direct coordinate bond between the praseodymium ion and an oxygen atom of the sulfate group. york.ac.ukdavuniversity.org This process is often slower and results in a more stable complex.

The formation of inner-sphere complexes is evident in the solid-state structure of praseodymium sulfate hydrates, suggesting that such species are also present in saturated or concentrated aqueous solutions.

Interplay between Hydration and Complex Formation in Solid-State Systems

The crystal structure of praseodymium(III) sulfate octahydrate, Pr₂(SO₄)₃·8H₂O, provides a clear example of the interplay between hydration and sulfate complexation in the solid state. wikipedia.orgaemree.com The compound crystallizes in the monoclinic system with the space group C12/c1. researchgate.netmdpi.comresearchgate.net

In this structure, the praseodymium(III) ion has a coordination number of eight. researchgate.net This is in contrast to the nine-coordinate aqua ion typically found in dilute solution. wikipedia.org The coordination environment of each Pr³⁺ ion is a distorted square antiprism. researchgate.netmdpi.comresearchgate.net This coordination sphere is composed of four oxygen atoms from four different water molecules and four oxygen atoms from sulfate groups. researchgate.netcapes.gov.br The sulfate ions act as bridging ligands, connecting the praseodymium centers to form a three-dimensional network. capes.gov.br This demonstrates a direct, inner-sphere coordination of the sulfate anions to the praseodymium ion in the solid state.

Interactive Data Table: Crystallographic Data for Praseodymium(III) Sulfate Octahydrate

ParameterValueReference
Chemical FormulaPr₂(SO₄)₃·8H₂O wikipedia.orgmdpi.com
Crystal SystemMonoclinic wikipedia.orgresearchgate.netmdpi.com
Space GroupC12/c1 (No. 15) researchgate.netresearchgate.net
a (Å)13.700(2) researchgate.net
b (Å)6.861(1) researchgate.net
c (Å)18.453(2) researchgate.net
β (°)102.80(1) researchgate.net
Z4 researchgate.netresearchgate.net
Density (g/cm³)2.813 wikipedia.org

Interactive Data Table: Praseodymium(III) Coordination Environment

SystemCoordination NumberGeometryCoordinating SpeciesReference
Aqueous Solution (dilute)9Tricapped Trigonal Prism9 x H₂O wikipedia.orgwikipedia.org
Solid State (Pr₂(SO₄)₃·8H₂O)8Square Antiprism4 x H₂O, 4 x O(from SO₄²⁻) researchgate.netmdpi.comresearchgate.net

Comparative Coordination Chemistry of Praseodymium with Other Rare Earth Elements

The coordination chemistry of praseodymium, like other lanthanides, is primarily dictated by its +3 oxidation state, large ionic radius, and the electrostatic nature of its bonding. wikipedia.orgwikipedia.org As a hard acid, the Pr(III) ion preferentially forms complexes with hard bases, particularly oxygen-donor ligands. wikipedia.org Its coordination behavior in both solid-state compounds and aqueous solutions provides insight into the broader trends observed across the rare earth series.

Coordination in the Solid State: Praseodymium(III) Sulfate Octahydrate

The solid-state structure of praseodymium(III) sulfate octahydrate, Pr₂(SO₄)₃·8H₂O, offers a clear example of Pr(III) coordination. In this compound, the praseodymium ion exhibits a coordination number of eight. researchgate.net This was a correction of earlier reports that had suggested a coordination number of nine. researchgate.net The eight coordinating oxygen atoms are derived from four water molecules and surrounding sulfate anions, arranging themselves in a square antiprismatic geometry around the central praseodymium ion. researchgate.netresearchgate.net

The compound crystallizes in the monoclinic system with the space group C12/c1. researchgate.netresearchgate.netwikipedia.org Detailed crystallographic data from redetermination studies are presented below.

Crystallographic Data for Praseodymium(III) Sulfate Octahydrate (Pr₂(SO₄)₃·8H₂O)
ParameterValueReference
Crystal SystemMonoclinic researchgate.netwikipedia.orgmdpi.com
Space GroupC12/c1 (No. 15) researchgate.netresearchgate.netwikipedia.org
a13.700(2) Å researchgate.netresearchgate.net
b6.861(1) Å researchgate.netresearchgate.net
c18.453(2) Å researchgate.netresearchgate.net
β102.80(1)° researchgate.netresearchgate.netwikipedia.org
Volume (V)1691.4 ų researchgate.netresearchgate.net
Z (Formula units per unit cell)4 researchgate.netresearchgate.netwikipedia.org
Coordination Number (Pr³⁺)8 researchgate.net
Coordination GeometrySquare Antiprism researchgate.netresearchgate.net

Coordination in Aqueous Solution

In aqueous solution, the coordination chemistry of Pr(III) is dominated by the formation of aqua ions. For the larger, early lanthanides, including praseodymium, the hydrated ion is typically nine-coordinate, [Pr(H₂O)₉]³⁺. wikipedia.orgbath.ac.uk The coordination environment in solution can be influenced by the presence of other ligands. When dissolved, praseodymium(III) sulfate yields a solution where sulfate ions can compete with water molecules to enter the primary coordination sphere of the Pr(III) ion. attelements.com

Comparison with Other Rare Earth Elements

The coordination chemistry of praseodymium serves as a valuable reference point for understanding the systematic changes across the lanthanide series. A dominant factor governing these changes is the "lanthanide contraction"—the steady decrease in ionic radii with increasing atomic number. bath.ac.ukscience.gov This contraction directly influences coordination numbers and geometries. bath.ac.uk

The structure of praseodymium(III) sulfate octahydrate is not unique. Other rare earth sulfate octahydrates, such as those of terbium (Tb) and dysprosium (Dy), are isostructural with the praseodymium compound, featuring the same eight-coordinate metal center in a square antiprismatic environment. researchgate.netresearchgate.net This contrasts with other hydrated lanthanide salts. For example, the hydrated ethylsulfates, bromates, and triflates crystallize with nine-coordinate aqua ions, [Ln(H₂O)₉]³⁺, for the entire lanthanide series. bath.ac.uk

The trend of decreasing coordination number with decreasing ionic size is more evident in other series of compounds. In the lanthanide trihalides, the coordination number systematically decreases from the larger to the smaller ions. bath.ac.uk A similar effect is observed in complexes with organic ligands. For instance, with the macrocyclic ether 18-crown-6, early lanthanides like praseodymium form both 4:3 and 1:1 complexes, while the smaller, later lanthanides cannot effectively coordinate to all the ligand donor atoms. wikipedia.org

Another point of comparison is the praseodymium(III) sulfate hydroxide (B78521) series, Pr(SO₄)(OH). In these compounds, the Pr(III) ion is nine-coordinate, being bound to oxygen atoms from six sulfate groups and three hydroxide anions. nih.govnih.gov This structure is isostructural with the analogous compounds of lanthanum, cerium, neodymium, and europium. nih.gov

Comparative Coordination Numbers (CN) of Lanthanide(III) Ions in Various Compounds
Compound TypeEarly Lanthanides (e.g., La, Pr)Mid-Lanthanides (e.g., Eu, Gd)Late Lanthanides (e.g., Er, Lu)Reference
LnF₃11 (LaF₃)-9 (LuF₃) bath.ac.uk
LnCl₃9 (LaCl₃)-6 (LuCl₃) bath.ac.uk
[Ln(H₂O)ₙ]³⁺ (in ethylsulfates)999 bath.ac.uk
Ln₂(SO₄)₃·8H₂O8 (Pr)8 (Tb, Dy)- researchgate.netresearchgate.net
Ln(SO₄)(OH)9 (La, Ce, Pr, Nd, Eu)-- nih.gov

In Situ and Time Resolved Characterization Studies

In-situ X-ray Diffraction during Dehydration and Phase Transitions

In-situ X-ray diffraction (XRD) is a powerful technique used to monitor the crystallographic changes in a material as it undergoes processes like heating, cooling, or reaction under a controlled atmosphere. For praseodymium(III) sulfate (B86663) octahydrate, in-situ XRD studies reveal a sequence of transformations upon heating.

When Pr₂(SO₄)₃·8H₂O is heated, it undergoes dehydration. Isothermal treatments at temperatures of 250 °C and 350 °C result in the complete removal of all eight water molecules. mdpi.com A key finding from these studies is that this dehydration process leads to the formation of an X-ray amorphous product. mdpi.com This indicates that the loss of crystalline water disrupts the long-range ordered crystal lattice of the octahydrate, resulting in a disordered, non-crystalline anhydrous praseodymium sulfate.

Following the initial amorphous phase, upon further heating, the anhydrous Pr₂(SO₄)₃ crystallizes. High-temperature XRD measurements performed on the anhydrous form show that it crystallizes in a monoclinic structure with the space group C2/c. mdpi.comresearchgate.netnih.gov In-situ XRD analysis in an argon atmosphere reveals that this anhydrous phase is stable over a broad temperature range, from 30 °C up to 870 °C. mdpi.comresearchgate.netnih.gov

Detailed studies tracking the lattice parameters of anhydrous Pr₂(SO₄)₃ as a function of temperature show a distinct anisotropic thermal expansion. mdpi.comresearchgate.net While the unit cell parameters a, b, and c generally increase with temperature, the monoclinic angle β also increases significantly. mdpi.comresearchgate.net This leads to the unusual property of negative thermal expansion along one direction; the crystal contracts in a specific direction even as it is heated. mdpi.comresearchgate.net

Temperature (°C)a (Å)b (Å)c (Å)β (°)Volume (ų)
3021.58556.71886.9729107.828961.49
6021.59016.72016.9744107.853962.33
9021.59526.72146.9758107.879963.22
12021.60016.72256.9769107.902964.02
15021.60526.72376.9777107.915964.48

Table 1: Thermal Dependence of Anhydrous Pr₂(SO₄)₃ Cell Parameters in an Argon Atmosphere. Data sourced from a 2022 study by Denisenko et al. mdpi.comresearchgate.net

Upon heating to even higher temperatures, the anhydrous sulfate undergoes further decomposition. In an argon atmosphere, this decomposition begins above 870 °C and proceeds in two steps: first to praseodymium oxysulfate (Pr₂O₂SO₄) and finally to praseodymium oxide (Pr₂O₃) between 1100–1250 °C. mdpi.com

Time-Resolved Spectroscopic Studies of Hydration/Dehydration Kinetics

Time-resolved spectroscopic techniques, often coupled with thermal analysis methods like thermogravimetry (TG) and differential thermal analysis (DTA), are crucial for determining the kinetics of dehydration and decomposition.

The kinetics of the thermal decomposition of Pr₂(SO₄)₃·8H₂O have been investigated by performing thermal analysis at various heating rates (e.g., 3, 5, 10, and 15 °C/min). mdpi.com According to TG/DTA data, the dehydration of the octahydrate in an argon atmosphere proceeds in a single, broad step, despite the crystallochemical differences between the water molecules in the crystal structure. mdpi.com This suggests a complex process where the removal of different water molecules overlaps.

By analyzing the DTA data obtained at different heating rates, key kinetic parameters such as the activation energy (Eₐ) and the pre-exponential factor (A) can be calculated. These parameters describe the energy barrier and the frequency of collisions for the reaction, respectively. Studies show that the dehydration and subsequent decomposition of the anhydrous sulfate are distinct processes with different kinetic profiles.

ReactionActivation Energy (Eₐ) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Pr₂(SO₄)₃·8H₂O → Pr₂(SO₄)₃ + 8H₂O85 ± 91.3 x 10⁷
Pr₂(SO₄)₃ → Pr₂O₂SO₄ + 2SO₃393 ± 391.1 x 10¹⁵
Pr₂O₂SO₄ → Pr₂O₃ + SO₃496 ± 501.1 x 10¹⁵

Table 2: Kinetic Parameters for the Thermal Decomposition of Praseodymium Sulfate Octahydrate and its Products in an Argon Atmosphere. mdpi.com

While time-resolved infrared or Raman spectroscopy studies specifically detailing the hydration/dehydration kinetics of praseodymium sulfate are not extensively documented in the literature, FT-IR spectroscopy has been used to analyze the vibrational modes of coordinated and lattice water in isostructural neodymium sulfate [Nd₂(SO₄)₃·8H₂O]. iaea.org Such techniques could be applied in a time-resolved manner to track the disappearance of water-related vibrational bands during the dehydration of Pr₂(SO₄)₃·8H₂O, providing further kinetic insights.

Monitoring Structural and Chemical Changes under Controlled Atmospheres

The atmosphere under which thermal decomposition occurs can significantly influence the reaction pathways and the nature of the final products. Studies on various praseodymium salts have shown that the decomposition course is highly dependent on the surrounding gas. ekb.egresearchgate.net

For praseodymium(III) sulfate octahydrate, research has been conducted under an inert argon atmosphere. mdpi.com In this environment, the dehydration leads to an amorphous sulfate, which then crystallizes into monoclinic Pr₂(SO₄)₃. This anhydrous sulfate remains stable up to 870 °C. mdpi.comresearchgate.net Above this temperature, it decomposes to Pr₂O₂SO₄ and then to a praseodymium oxide phase. mdpi.com The use of an inert atmosphere like argon prevents oxidative processes that could lead to different praseodymium oxide stoichiometries (e.g., Pr₆O₁₁).

Comparative studies on other praseodymium compounds, such as the nitrate (B79036) and acetate (B1210297), highlight the importance of the atmosphere. For instance, the decomposition of praseodymium nitrate in air yields PrO₁.₈₃₃ at 600 °C, while the decomposition of praseodymium oxalate (B1200264) in an oxygen atmosphere results in Pr₂O₃, and in nitrogen, it forms PrO₁.₈₃. ekb.eg Similarly, the thermal decomposition of praseodymium acetate monohydrate is influenced by whether it is carried out in an oxygen, nitrogen, or hydrogen atmosphere. researchgate.net These findings underscore the necessity of controlling the atmosphere in thermal studies of praseodymium sulfate to ensure the formation of well-defined products and to accurately interpret structural and chemical changes.

Advanced Research Directions and Future Outlook

Fundamental Studies on Anisotropic Properties for Directed Material Synthesis

A critical frontier in materials science is the ability to control the directional properties of synthesized materials. The crystal structure of praseodymium sulfate (B86663) and its hydrates provides a fertile ground for such investigations. Praseodymium(III) sulfate octahydrate crystallizes in a monoclinic system, which inherently possesses anisotropic characteristics. wikipedia.orgcapes.gov.brresearchgate.net Research has shown that the anhydrous form, Pr₂(SO₄)₃, exhibits strongly anisotropic thermal expansion; while heating causes most cell parameters to increase, a significant change in the monoclinic angle leads to negative thermal expansion along a specific direction. mdpi.com

Future research should focus on detailed investigations of the anisotropic properties of the octahydrate form, Pr₂(SO₄)₃·8H₂O. Understanding how factors like mechanical stress, electric fields, and magnetic fields interact with its monoclinic crystal lattice could enable the directed synthesis of materials with tailored functionalities. For instance, exploiting anisotropic thermal expansion could lead to the development of novel substrates for thin-film deposition or components for highly sensitive sensors. The coordination of the praseodymium ion, which is bonded to oxygen atoms from four sulfate groups and four water molecules in a distorted Archimedean antiprism arrangement, is key to these properties. capes.gov.br

Table 1: Crystallographic Data for Praseodymium(III) Sulfate Octahydrate (Pr₂(SO₄)₃·8H₂O)

Parameter Value Source
Crystal System Monoclinic wikipedia.orgcapes.gov.brresearchgate.net
Space Group C12/c1 (No. 15) or Cc (No. 9) wikipedia.orgcapes.gov.brresearchgate.net
a (Å) 13.675(3) - 13.700(2) wikipedia.orgcapes.gov.brresearchgate.net
b (Å) 6.832(3) - 6.861(1) wikipedia.orgcapes.gov.brresearchgate.net
c (Å) 18.426(3) - 18.453(2) wikipedia.orgcapes.gov.brresearchgate.net
β (°) 102.8(3) - 102.80(1) wikipedia.orgcapes.gov.brresearchgate.net
Z (formula units/cell) 4 wikipedia.orgcapes.gov.br
Density (g/cm³) 2.813 wikipedia.org

Note: There have been different determinations of the space group in the literature. A redetermination published in 2002 assigned it to C12/c1, correcting an earlier assignment. capes.gov.brresearchgate.net

Investigation of Surface Chemistry and Adsorption Phenomena of Water on Praseodymium Sulfate

The interaction between water molecules and the surface of praseodymium sulfate is a complex phenomenon crucial for understanding its stability, dehydration kinetics, and potential applications in catalysis or as a moisture sensor. The process where particles accumulate on the surface of a substance is known as adsorption, a distinct surface phenomenon. youtube.com Future research should delve into the surface chemistry of Pr₂(SO₄)₃·8H₂O, particularly the adsorption and desorption dynamics of water.

Advanced surface-sensitive techniques could be employed to map the active sites for water adsorption and to study the energetics of the water-surface interaction. Molecular dynamics simulations have been used to study the water exchange dynamics of lanthanide ions in various solvents, revealing that smaller lanthanide ions can exhibit faster water exchange due to steric crowding effects. rsc.org Similar computational studies on the crystalline surfaces of praseodymium sulfate hydrate (B1144303) could provide molecular-level insights into how water molecules bind, diffuse, and are released from the crystal lattice. This is particularly relevant as the dehydration of Pr₂(SO₄)₃·8H₂O is a key thermal event, with an activation energy of approximately 77 kJ/mol. researchgate.net Understanding these surface phenomena is also a precursor to exploring its use in applications like modifying hydroxyapatite (B223615) for the adsorption of ions from wastewater. acs.org

Exploration of Solid Solution Formation with Isomorphous Lanthanide Sulfates

Many lanthanide compounds with identical compositions form isomorphous series, meaning they share the same crystal structure despite the differing lanthanide ion. mdpi.com The rare-earth sulfate octahydrates, including those of terbium and dysprosium, are known to be isomorphous with praseodymium(III) sulfate octahydrate. capes.gov.brresearchgate.net This structural similarity presents a significant opportunity for creating solid solutions, (Pr₁₋ₓLnₓ)₂(SO₄)₃·8H₂O, where Ln is another lanthanide element.

The formation of such solid solutions allows for the precise tuning of the material's electronic, magnetic, and optical properties. For example, incorporating different lanthanide ions can alter the luminescence characteristics or magnetic susceptibility. Research into synthesizing and characterizing these mixed-lanthanide sulfate hydrates is a promising avenue. Studies on other lanthanide systems have demonstrated the feasibility of preparing bimetallic solid solutions over a wide range of compositions. nih.gov A systematic exploration of the phase diagrams and physical properties of praseodymium-based sulfate solid solutions could lead to the discovery of novel multifunctional materials. The ability of lanthanides to form coordination polymers with varied structures further highlights the synthetic flexibility of these systems. acs.org

Development of Novel Spectroscopic and Computational Approaches for Hydrate Characterization

A thorough understanding of the structure and properties of Pr₂(SO₄)₃·8H₂O requires a combination of advanced experimental and theoretical techniques. While foundational methods like X-ray diffraction provide primary structural data, a deeper characterization necessitates novel approaches. mdpi.com Vibrational properties have been examined using Raman and Fourier-transform infrared (FTIR) absorption spectroscopy, but there is scope for more advanced applications. mdpi.comnih.gov

Future research should focus on employing high-resolution spectroscopic techniques to probe the local environment of the Pr³⁺ ion and the water molecules within the hydrate. This could include advanced nuclear magnetic resonance (NMR) or electron paramagnetic resonance (EPR) spectroscopy. acs.org On the computational front, while density-functional theory (DFT) and other methods have been used to study lanthanide hydration in aqueous solutions rsc.org, applying these advanced computational models to the solid-state crystalline hydrate is a key next step. Such calculations can predict structural parameters, vibrational frequencies, and electronic band structures, complementing experimental findings. mdpi.com Combining these advanced spectroscopic and computational methods will provide a more complete picture of the hydrate's structure-property relationships.

Application of Praseodymium Sulfate as a Precursor in Advanced Materials Research

Praseodymium sulfate octahydrate is a valuable precursor for the synthesis of other advanced praseodymium-containing materials, particularly those with interesting luminescent or catalytic properties. americanelements.commdpi.comattelements.com

Luminescent Materials: Praseodymium (Pr³⁺) ions are known for their unique spectroscopic properties and can exhibit luminescence. mdpi.com The 4f electron intrashell transitions of Pr³⁺ can produce emissions in the visible spectrum. bohrium.commdpi.com For instance, the ³P₀ → ³F₂ transition results in an emission band around 640 nm. mdpi.com While the efficiency of luminescence can be limited by various factors, using praseodymium sulfate as a starting material to synthesize Pr³⁺-doped phosphors is a major area of research. bohrium.comresearchgate.net Future work could involve using Pr₂(SO₄)₃·8H₂O to create novel host lattices, potentially co-doped with other elements, to enhance emission intensity and explore applications in lighting and displays. mdpi.comrsc.org

Catalytic Materials: Praseodymium oxides are recognized for their catalytic activity, which is linked to the ability of praseodymium to adopt different valence states and accommodate oxygen deficiencies in its crystal lattice. mdpi.comacs.org These oxides have shown promise in catalytic reactions such as CO oxidation. acs.org Praseodymium sulfate can serve as a convenient, water-soluble precursor to synthesize nanostructured praseodymium oxides or hydroxides with high surface areas. consensus.app Research into novel synthesis methods, starting from praseodymium sulfate, to control the morphology and defect structure of the resulting oxide is crucial. For example, praseodymium oxide has been investigated as a support for ruthenium catalysts in ammonia (B1221849) synthesis, demonstrating the potential of Pr-based materials in industrial catalysis. rsc.org

Q & A

Basic Research Questions

Q. What experimental protocols ensure accurate determination of praseodymium sulfate octahydrate’s hydration state?

  • Methodology :

  • Use thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) under controlled atmospheres (e.g., N₂ or Ar) to track mass loss corresponding to water release. Heating rates of 5–10°C/min minimize kinetic distortions .
  • Post-dehydration, validate phase purity via X-ray diffraction (XRD) . For example, Netz et al. demonstrated that Pr₆O₁₁ retains structural integrity up to 1327°C in inert atmospheres, but hydration states vary under ambient conditions .
  • Cross-reference with Karl Fischer titration for residual moisture quantification.

Q. How can researchers avoid unintended phase transitions during synthesis of Pr₂(SO₄)₃·8H₂O?

  • Methodology :

  • Synthesize in acidic aqueous solutions (pH < 4) to inhibit hydroxide (Pr(OH)₃) or carbonate (Pr₂(CO₃)₃) byproducts .
  • Use degassed deionized water to exclude CO₂, which promotes carbonate formation.
  • Monitor reaction temperature: Praseodymium sulfate hydrates are sensitive to thermal history. Slow cooling (1°C/min) enhances crystal uniformity .

Q. Which spectroscopic techniques confirm the oxidation state of praseodymium in sulfate complexes?

  • Methodology :

  • X-ray photoelectron spectroscopy (XPS) : Analyze Pr 3d core-level shifts to distinguish Pr(III) (binding energy ~933 eV) from Pr(IV) (~937 eV) .
  • X-ray absorption near-edge structure (XANES) : Compare edge energies with Pr₂O₃ (Pr³⁺) and PrO₂ (Pr⁴⁺) standards .
  • Electron paramagnetic resonance (EPR) : Detect paramagnetic Pr⁴⁺ species, though Pr³⁺ is diamagnetic and EPR-silent .

Advanced Research Questions

Q. How do conflicting reports on phase stability of praseodymium sulfates affect experimental reproducibility?

  • Methodology :

  • Conduct controlled atmosphere studies : Netz et al. showed that oxygen mobility in Pr₆O₁₁ leads to rapid phase changes in air, while inert environments stabilize intermediate phases .
  • Standardize heating rates (e.g., 5°C/min vs. 20°C/min) to reconcile discrepancies in dehydration temperatures reported in TGA curves .
  • Use in-situ XRD during thermal treatment to capture transient phases (e.g., Pr₂(SO₄)₃·3H₂O vs. anhydrous Pr₂(SO₄)₃) .

Q. What computational approaches predict the hydration-dependent electronic structure of praseodymium sulfates?

  • Methodology :

  • Apply density functional theory (DFT) with Hubbard U corrections (U = 4–6 eV) to account for 4f-electron localization. Compare computed lattice parameters (e.g., Pr–O bond lengths) with experimental XRD data .
  • Simulate water adsorption energies using molecular dynamics (MD) to identify preferential hydration sites in the crystal lattice .
  • Validate with Raman spectroscopy : Hydration-sensitive vibrational modes (e.g., O–H stretching at 3200–3600 cm⁻¹) correlate with simulated phonon spectra .

Q. How does water coordination geometry influence the solubility of Pr₂(SO₄)₃·8H₂O in aqueous systems?

  • Methodology :

  • Perform single-crystal XRD to resolve coordination environments (e.g., bridging vs. terminal H₂O ligands).
  • Measure solubility via isothermal saturation experiments at 25°C under varying ionic strengths (adjust with Na₂SO₄).
  • Model using Pitzer equations to account for ion interactions. Note that Pr³⁺ tends to hydrolyze above pH 5, forming insoluble Pr(OH)₃ .

Data Contradiction Analysis

Q. Why do studies report divergent dehydration pathways for Pr₂(SO₄)₃·8H₂O?

  • Key Factors :

  • Atmosphere : Hydration reversibility in air vs. irreversibility in inert gases (e.g., Ar) due to oxygen mobility .
  • Sample history : Pre-drying at 110°C (as in Table 3 of Gazulla et al. ) alters initial hydration states.
  • Analytical resolution : High-resolution TGA (0.1 µg sensitivity) detects overlapping mass losses missed by standard instruments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.